molecular formula C9H11N5O B12119851 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Cat. No.: B12119851
M. Wt: 205.22 g/mol
InChI Key: HBSGZETULBHCHG-UHFFFAOYSA-N
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Description

4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core fused with a morpholine ring. This compound has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the morpholine ring. One common method involves the reaction of 3-aminopyrazole with formamide under reflux conditions to form the pyrazolo[3,4-d]pyrimidine scaffold. Subsequently, the morpholine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its diverse biological activities .

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C9H11N5O/c1-3-15-4-2-14(1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13)

InChI Key

HBSGZETULBHCHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C=NN3

Origin of Product

United States

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